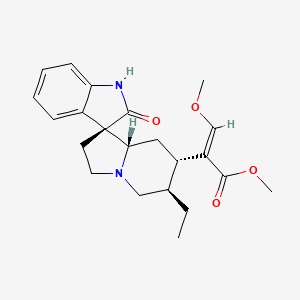

Isorhynchophylline

Übersicht

Beschreibung

This compound has been extensively used for its pharmacological properties, including antihypertensive, neuroprotective, and anti-inflammatory effects . It is one of the major active components of Uncaria rhynchophylla and has shown potential in treating various ailments such as hypertension, stroke, and Alzheimer’s disease .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Isorhynchophyllin umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte durch Eintopftransformationen. Ein bemerkenswerter Syntheseweg beinhaltet die Herstellung tetracyclischer Zwischenprodukte über N-Alkylierungs- und Kreuz-Dehydrierungskupplungssequenzen . Diese Zwischenprodukte werden dann weiteren Transformationen unterzogen, um Isorhynchophyllin zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von Isorhynchophyllin erfolgt typischerweise durch Extraktion der Verbindung aus Uncaria rhynchophylla unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann mit chromatographischen Verfahren gereinigt, um Isorhynchophyllin zu isolieren . Dieses Verfahren stellt eine hohe Reinheit und Ausbeute der Verbindung sicher.

Analyse Chemischer Reaktionen

Interconversion Reactions

Isorhynchophylline undergoes equilibrium transformations with rhynchophylline via a retro-Mannich reaction mechanism . Key findings include:

| Heating Temperature (°C) | Rhynchophylline Conversion Rate | This compound Conversion Rate |

|---|---|---|

| 50 | 0.0009 h⁻¹ | 0.0003 h⁻¹ |

| 60 | 0.0037 h⁻¹ | 0.0012 h⁻¹ |

| 70 | 0.0078 h⁻¹ | 0.0025 h⁻¹ |

| 80 | 0.0172 h⁻¹ | 0.0050 h⁻¹ |

| 90 | 0.0356 h⁻¹ | 0.0093 h⁻¹ |

Thermal stability studies revealed that conversion rates increase with temperature, reaching equilibrium within 480 minutes .

Metabolic Transformations

In vivo studies identified three primary metabolites of this compound in rats :

-

M1 (5-Oxothis compound) :

-

Carbonyl group introduced at C-5 (δC 170.3 ppm).

-

-

M2 (7-O-Demethyl-16,17-Dihydrothis compound) :

-

Loss of methyl group at C-7.

-

-

M4 (5-Oxoisorhynchophyllic Acid) :

-

Oxidation of C-5 to carboxylic acid.

-

These transformations highlight oxidative and demethylation pathways in metabolic degradation .

Chromatographic Techniques

-

HPLC/UPLC-Q-TOF-MS : Validated for qualitative/quantitative analysis of this compound and its metabolites .

-

Method validation metrics :

Structural Characterization

Metabolites were identified via 1H/13C NMR and ESI-QTOF-MS :

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Isorhynchophylline has demonstrated potent anti-inflammatory effects, particularly in models of acute lung injury (ALI). A study utilizing a lipopolysaccharide (LPS)-induced ALI model in mice revealed that IRN treatment significantly reduced lung inflammation and improved tissue pathology. Proteomic analysis identified 5727 proteins, with IRN reversing the expression of 16 differential proteins associated with inflammation and apoptosis in lung tissues .

Table 1: Effects of this compound on Inflammation

| Study | Model | Key Findings |

|---|---|---|

| LPS-induced ALI | Reduced neutrophil recruitment and inflammatory markers. | |

| Silicon dioxide-induced lung injury | Decreased inflammatory responses and fibrosis. |

Anticancer Activity

IRN exhibits significant anticancer properties, particularly against hepatocellular carcinoma (HCC). Research indicates that this compound induces apoptosis in HCC cells through the modulation of various signaling pathways, including the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2. The compound also suppresses cell migration and invasion, highlighting its potential as an anti-metastatic agent .

Table 2: Anticancer Mechanisms of this compound

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activates caspase-3 and PARP cleavage in cancer cells. |

| Inhibition of Proliferation | Suppresses cell viability in various tumor cell lines. |

| Anti-metastatic Effects | Reduces migration and invasion capabilities of cancer cells. |

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly against β-amyloid-induced neurotoxicity in PC12 cells. It protects neuronal cells by modulating oxidative stress responses and promoting autophagy, which may be beneficial in neurodegenerative diseases such as Alzheimer's . Additionally, IRN has shown promise in alleviating neuropathic pain through serotonergic mechanisms, suggesting its potential use in pain management therapies .

Table 3: Neuroprotective Applications of this compound

| Application | Mechanism |

|---|---|

| Alzheimer's Disease | Protects against β-amyloid toxicity; promotes autophagy. |

| Neuropathic Pain | Modulates serotonergic pathways to alleviate pain symptoms. |

Cardiovascular Benefits

The cardiovascular benefits of this compound are well-documented, with studies indicating its efficacy in treating hypertension and arrhythmias. IRN acts on calcium ion channels and exhibits anticoagulant properties, contributing to its protective effects on vascular health . Furthermore, it has been shown to inhibit vascular smooth muscle cell apoptosis and proliferation, which may help prevent cardiovascular diseases.

Table 4: Cardiovascular Applications of this compound

| Application | Key Findings |

|---|---|

| Hypertension Treatment | Modulates calcium channels; reduces blood pressure. |

| Arrhythmia Management | Exhibits sedative properties; stabilizes heart rhythm. |

Other Pharmacological Effects

Beyond the aforementioned applications, this compound has demonstrated a range of other pharmacological actions:

- Antioxidant Activity: Protects against oxidative damage in various cell types.

- Anti-diabetic Effects: Exhibits potential in managing diabetes through modulation of glucose metabolism.

- Antimicrobial Properties: Shows activity against certain pathogens.

Wirkmechanismus

Isorhynchophylline exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Isorhynchophyllin wird häufig mit anderen Oxindolalkaloiden wie Rhynchophyllin, Mitraphyllin und Formosanin verglichen . Obwohl diese Verbindungen ähnliche Strukturen aufweisen, ist Isorhynchophyllin einzigartig in seiner starken blutdrucksenkenden und neuroprotektiven Wirkung . Die folgende Tabelle hebt die Unterschiede hervor:

| Verbindung | Einzigartige Eigenschaften |

|---|---|

| Isorhynchophyllin | Starke blutdrucksenkende und neuroprotektive Wirkungen |

| Rhynchophyllin | Ähnliche Struktur, aber weniger potent im neuroprotektiven Bereich |

| Mitraphyllin | Bekannt für seine entzündungshemmenden Eigenschaften |

| Formosanin | Zeigt moderate blutdrucksenkende Wirkungen |

Zusammenfassend lässt sich sagen, dass Isorhynchophyllin eine vielseitige Verbindung mit einem erheblichen Potenzial in verschiedenen Bereichen der Forschung und Medizin ist. Seine einzigartigen Eigenschaften und vielfältigen Anwendungen machen es zu einem wertvollen Forschungsobjekt.

Biologische Aktivität

Isorhynchophylline (IRN) is an oxindole alkaloid primarily derived from the plant Uncaria rhynchophylla . This compound has garnered significant attention due to its diverse biological activities, including anticancer, neuroprotective, analgesic, and anti-inflammatory effects. This article delves into the detailed biological activities of this compound, supported by research findings, case studies, and data tables.

1. Anticancer Activity

This compound has been shown to exert potent anticancer effects, particularly in hepatocellular carcinoma (HCC). In vitro studies indicate that IRN induces apoptosis and inhibits cell proliferation and migration in HCC cells. The underlying mechanism involves the modulation of various signaling pathways:

- Inhibition of Oncogenic Signaling : IRN was found to inhibit phospho-p38, ERK, JNK, CREB, c-Jun, Akt, and STAT3 signals while enhancing phospho-p53 signaling. This suggests a multifaceted approach to disrupting cancer cell survival and proliferation pathways .

- Case Study : A study conducted on human HCC cells demonstrated that IRN treatment led to a significant reduction in cell viability and migration rates, highlighting its potential as a therapeutic agent against liver cancer .

2. Neuroprotective Effects

This compound exhibits neuroprotective properties against beta-amyloid-induced neurotoxicity, which is crucial for Alzheimer's disease research:

- Mechanism of Action : IRN protects PC12 cells from apoptosis induced by beta-amyloid (Aβ) through the PI3K/Akt/GSK-3β signaling pathway. Treatment with IRN significantly increased cell viability and reduced DNA fragmentation in Aβ-treated cells .

- Research Findings : In experimental models of Alzheimer's disease, IRN demonstrated the ability to enhance phosphorylated Akt levels and inhibit GSK-3β activity, suggesting its role in promoting neuronal survival .

3. Antinociceptive Effects

The analgesic properties of this compound have been investigated in the context of neuropathic pain:

- Experimental Evidence : In a study involving male C57BL/6J mice subjected to chronic constriction injury (CCI), IRN administration significantly ameliorated pain-like behaviors such as thermal hyperalgesia and tactile allodynia in a dose-dependent manner .

- Mechanistic Insights : The antinociceptive effects are linked to the modulation of the spinal serotonergic system and 5-HT1A receptors. This indicates a potential for IRN as a treatment for chronic pain conditions .

4. Anti-inflammatory Activity

This compound also demonstrates significant anti-inflammatory effects:

- Protective Effects Against Lung Injury : Research indicates that IRN can reduce inflammatory responses and fibrosis associated with silicon-dioxide-induced acute lung injury. This suggests its potential use in treating respiratory conditions characterized by inflammation .

- Mechanisms Involved : The anti-inflammatory action of IRN may involve the regulation of inflammatory cytokines and pathways associated with oxidative stress .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-VKCGGMIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6859-01-4 | |

| Record name | 7-Isorhyncophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6859-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isorhyncophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6859-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHYNCHOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4P99KHLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.